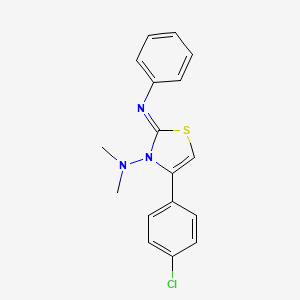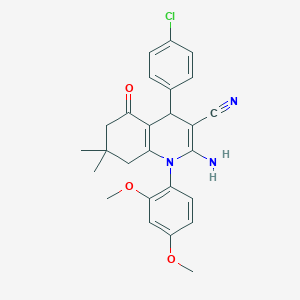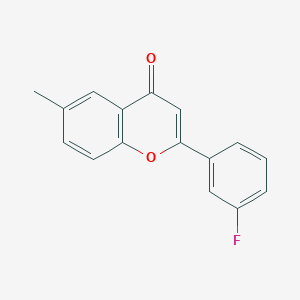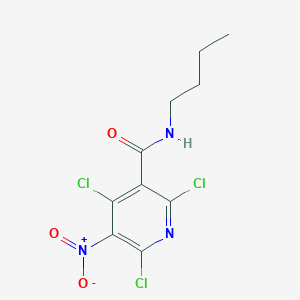![molecular formula C10H8Cl2N2O3 B11516790 (2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B11516790.png)
(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is a synthetic organic compound characterized by the presence of an amino group, two chlorine atoms, and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzoic acid.
Formation of Carbamoyl Group: The amino group of 4-amino-3,5-dichlorobenzoic acid is reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the carbamoyl derivative.
Coupling Reaction: The carbamoyl derivative is then coupled with acrylamide under basic conditions to form the final product, (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Synthesis: Utilizing large reactors to handle the starting materials and reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Polymer Science: Incorporated into polymer backbones to modify properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which (2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-AMINO-3,5-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Unique due to its specific substitution pattern on the phenyl ring.
(2E)-3-[(4-AMINO-2,6-DICHLOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Similar structure but different substitution pattern.
(2E)-3-[(4-AMINO-3,5-DIFLUOROPHENYL)CARBAMOYL]PROP-2-ENOIC ACID: Fluorine atoms instead of chlorine.
Uniqueness
Substitution Pattern: The presence of amino and dichloro groups in specific positions on the phenyl ring.
Reactivity: Unique reactivity due to the electronic effects of the substituents.
Properties
Molecular Formula |
C10H8Cl2N2O3 |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
(E)-4-(4-amino-3,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2N2O3/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(16)17/h1-4H,13H2,(H,14,15)(H,16,17)/b2-1+ |
InChI Key |
VGHDBOKWFSYITP-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516709.png)
![2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516710.png)
![8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11516714.png)
![(5Z)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11516721.png)





![4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B11516772.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11516778.png)
![6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B11516791.png)

![N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11516804.png)
